Triflate vs. Hydrobromide Salt: Superior Radiochemical Yield in [¹¹C]Raclopride Synthesis
Desmethylraclopride triflate (DMR·HOTf) is the preferred precursor form over the more common desmethylraclopride hydrobromide salt for [¹¹C]raclopride production. The triflate salt consistently achieves a radiochemical yield (RCY) of >40% (decay-corrected, based on [¹¹C]methyl triflate), whereas the hydrobromide salt yields are significantly lower due to the competing by-production of volatile [¹¹C]methyl bromide [1]. In a fully automated loop method, [¹¹C]raclopride was prepared from DMR·HOTf in over 40% RCY within 40 minutes from end of bombardment [1].
| Evidence Dimension | Radiochemical yield of [¹¹C]raclopride (decay-corrected, based on [¹¹C]MeOTf) |
|---|---|
| Target Compound Data | >40% RCY (desmethylraclopride triflate) |
| Comparator Or Baseline | Significantly lower RCY (desmethylraclopride hydrobromide) due to [¹¹C]methyl bromide by-production |
| Quantified Difference | Substantial; hydrobromide route reported as 'significantly lower' (exact comparative yield not numerically specified in the abstract, but the difference is described as sufficient to deem the triflate salt superior) |
| Conditions | Automated captive solvent loop method using [¹¹C]methyl triflate as the methylation agent; Applied Radiation and Isotopes, 2001 |
Why This Matters
Procuring the triflate salt rather than the hydrobromide salt is critical for achieving reproducible, high-yield [¹¹C]raclopride production in a clinical or research PET radiochemistry setting.
- [1] Iwata R, Pascali C, Bogni A, Miyake Y, Yanai K, Ido T. A simple loop method for the automated preparation of [¹¹C]raclopride from [¹¹C]methyl triflate. Appl Radiat Isot. 2001;55(1):17-22. View Source
